![molecular formula C24H19N5OS B2563656 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one CAS No. 422531-83-7](/img/structure/B2563656.png)
2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
Synthesis Analysis
An efficient approach to quinazolin-4(3H)-ones, which are part of the structure of the compound , was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Chemical Reactions Analysis
The synthesis of quinazolin-4(3H)-ones, which are part of the structure of the compound, involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .Scientific Research Applications
Synthesis and Structural Analysis
- Pyrido[4,3-d]pyrimidin-4(3H)-one, a related compound, was synthesized using a method involving catalysis and cyclization. This method is applicable for synthesizing quinazolin-4(3H)-ones, indicating potential pathways for creating derivatives of the compound (Li et al., 2013).
- The study of the sulfonylation of quinazolin-4(3H)-ones and related compounds revealed insights into the regioselective introduction of sulfonyl groups. This could be relevant for modifying the compound of interest (Mertens et al., 2013).
Biological Activities and Applications
- Compounds structurally related to 2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one, like 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase, suggesting potential applications in antitumor and antibacterial treatments (Gangjee et al., 1996).
- Investigations into pyrimidin-2,4-diamine derivatives and structurally similar compounds have highlighted their cytotoxic and pro-apoptotic activities in cancer cells. This suggests that the compound could have similar applications (Font et al., 2011).
- Quinazolin-4(3H)-ones, a related class, have been a key intermediate in drugs against proliferative diseases, suggesting potential applications of the compound in similar domains (Őrfi et al., 2004).
Drug Development and Optimization
- The development of quinazolinones, a related class, for various therapeutic and biological activities indicates the potential for the compound to be explored in similar therapeutic contexts (Radwan & Alanazi, 2020).
- Studies on the synthesis of pyrazoloquinazolinones and pyrazolopyridopyrimidinones, similar in structure to the compound , can provide insights into the synthesis of potential pharmacologically active compounds (Gnanasekaran et al., 2015).
Additional Research Areas
- Research into structurally diverse spiroheterocycles with fused heterosystems, which include compounds related to the compound , shows the potential for applications in green chemistry and medicinal chemistry (Arya & Kumar, 2011).
Mechanism of Action
Target of Action
Quinazolinones, a class of compounds to which “2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one” belongs, are known to have a wide range of biological activities. They are often used in medicinal chemistry due to their potential as therapeutic agents .
Biochemical Pathways
Quinazolinones can affect multiple biochemical pathways depending on their specific structure and the targets they interact with .
Result of Action
Quinazolinones are often studied for their potential anti-cancer, anti-inflammatory, and antimicrobial effects .
properties
IUPAC Name |
2-[[4-(benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c30-22-14-18(26-21-12-6-7-13-29(21)22)16-31-24-27-20-11-5-4-10-19(20)23(28-24)25-15-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,25,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSLRJNOONFDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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